molecular formula C19H21N5O2 B7052635 3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one

3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one

Cat. No.: B7052635
M. Wt: 351.4 g/mol
InChI Key: BCJUWNBRUZIEFH-UHFFFAOYSA-N
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Description

3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a pyridazinylpiperazine moiety attached to an indole core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis or a similar method.

    Introduction of the Pyridazinylpiperazine Moiety: The pyridazinylpiperazine group can be introduced through nucleophilic substitution reactions, where a pyridazine derivative reacts with piperazine under appropriate conditions.

    Final Coupling Reaction: The final step involves coupling the pyridazinylpiperazine moiety with the indole core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    DNA Intercalation: Interacting with DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indole: A similar compound with slight structural variations.

    6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one: Lacks the 3,3-dimethyl substitution.

    3,3-dimethyl-1H-indol-2-one: Lacks the pyridazinylpiperazine moiety.

Uniqueness

3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one is unique due to the presence of both the 3,3-dimethyl substitution and the pyridazinylpiperazine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-19(2)14-6-5-13(12-15(14)21-18(19)26)17(25)24-10-8-23(9-11-24)16-4-3-7-20-22-16/h3-7,12H,8-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJUWNBRUZIEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=NN=CC=C4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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